1-benzyl-N-butyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
1-Benzyl-N-butyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a bicyclic 1,8-naphthyridine core substituted with a benzyl group at the 1-position, a 2-oxo-1,2-dihydro moiety, and a carboxamide group at the 3-position. The carboxamide nitrogen is further substituted with butyl and ethyl groups, conferring distinct lipophilicity and steric properties. The compound’s synthesis likely involves multi-step nucleophilic substitution and coupling reactions, as seen in related derivatives ().
Properties
IUPAC Name |
1-benzyl-N-butyl-N-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-5-14-24(4-2)21(26)19-15-18-12-9-13-23-20(18)25(22(19)27)16-17-10-7-6-8-11-17/h6-13,15H,3-5,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWAIJSVEZZSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of 1,8-naphthyridine-3-carboxamides are highly sensitive to substituent variations. Key analogs and their structural distinctions include:
Key Observations :
- Halobenzyl Groups : Derivatives with 2,4-difluorobenzyl or 3-chloro-4-fluorobenzyl substituents () exhibit enhanced HIV-1 integrase inhibition, likely due to improved metal-chelating interactions and target binding .
- Hydroxyl vs. Alkoxy Groups : The presence of a hydroxyl group at the 1-position (e.g., 5j in ) enhances polarity and metal chelation, critical for antiviral activity, whereas benzyloxy groups (e.g., 19a in ) may improve metabolic stability .
- Carboxamide vs. Carboxylic Acid : Replacement of the carboxylic acid (NCA, ) with a carboxamide (target compound) likely alters pharmacokinetics, reducing ionization and enhancing membrane permeability .
Pharmacological Profiles
- Anti-HIV Activity: Compounds like 7c and 8c () achieve nanomolar potency against HIV-1 by combining hydroxylamide chelation and halobenzyl interactions.
- CB2 Selectivity : JT11 () demonstrates high CB2 affinity due to its 4-methylcyclohexyl group, a feature absent in the target compound. The butyl-ethyl substitution in the target may instead favor off-target interactions .
- Neuroactivity : NCA () acts as a locomotor stimulant via catecholamine modulation, a mechanism less likely in carboxamide derivatives due to reduced acidity and altered receptor interactions .
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